molecular formula C9H17NO B3394375 (R)-3-Cyclopentylmorpholine CAS No. 1270034-44-0

(R)-3-Cyclopentylmorpholine

Cat. No. B3394375
CAS RN: 1270034-44-0
M. Wt: 155.24 g/mol
InChI Key: LCNIPQHLQXYZGV-VIFPVBQESA-N
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Description

(R)-3-Cyclopentylmorpholine, also known as R-CPM, is a chiral compound that has gained attention in scientific research due to its unique properties. It is a cyclic amine with a five-membered ring that has a morpholine group attached to it. This compound has been synthesized through various methods and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of (R)-3-Cyclopentylmorpholine is not well understood, but it is believed to interact with various receptors in the brain, including the dopamine and serotonin receptors. It has been shown to have a high affinity for these receptors, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(R)-3-Cyclopentylmorpholine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channel activity. It has also been shown to have potential anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-3-Cyclopentylmorpholine in lab experiments include its high enantioselectivity, which makes it useful in asymmetric catalysis, and its potential use in the treatment of neurological disorders. However, its limitations include its high cost and limited availability, which may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of (R)-3-Cyclopentylmorpholine, including its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. It may also be useful in the development of new chiral catalysts and chiral stationary phases for chromatography. Further research is needed to fully understand the mechanism of action of (R)-3-Cyclopentylmorpholine and its potential applications in various fields.

Scientific Research Applications

(R)-3-Cyclopentylmorpholine has been used in various scientific research applications, including as a ligand in asymmetric catalysis, as a chiral auxiliary in organic synthesis, and as a building block in the synthesis of biologically active compounds. It has also been studied for its potential use as a chiral stationary phase in chromatography.

properties

IUPAC Name

(3R)-3-cyclopentylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-11-6-5-10-9/h8-10H,1-7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNIPQHLQXYZGV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856273
Record name (3R)-3-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1270034-44-0
Record name (3R)-3-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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